Lunatoic acid A

Phytotoxicity Herbicide Discovery Natural Product

Researchers investigating fungal intraspecific antagonism often lack stereochemically defined chemical probes with built-in negative controls. Lunatoic acid A (LAA) is the first identified natural chlamydospore-inducing substance, active against heterologous C. lunatus strains at 3-12 ppm while sparing the producing strain up to 100 ppm. Its C-7 epimer (LAA B) is completely inactive, providing a rigorous specificity control. • Strain-selective aversion factor; herbicidal IC₅₀ = 4.51 μg/mL against A. retroflexus with <22% crop inhibition at 100 μg/mL • Absolute configuration verified by total synthesis, CD, and X-ray crystallography • Fermentation-derived; ≥95% purity

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
CAS No. 65745-48-4
Cat. No. B13812961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLunatoic acid A
CAS65745-48-4
Molecular FormulaC21H24O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)C=CC(=O)O)C
InChIInChI=1S/C21H24O7/c1-5-12(2)8-13(3)20(26)28-21(4)17(22)10-14-9-15(6-7-18(23)24)27-11-16(14)19(21)25/h6-7,9-13H,5,8H2,1-4H3,(H,23,24)/b7-6+/t12-,13-,21+/m0/s1
InChIKeyOLWIMRNZAPOZHB-XFZGZAFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lunatoic Acid A – Strain-Selective Azaphilone Morphogen


Lunatoic acid A is a fungal secondary metabolite belonging to the azaphilone structural class, produced by several fungal species including Cochliobolus lunata (syn. Curvularia lunata) and Cladosporium oxysporum [1]. The compound possesses a defined absolute stereochemistry of (7S,2′S,4′S) [2] and exhibits a dual functional profile: phytotoxic activity against weed radicle growth and morphogenic induction of chlamydospore-like cells in susceptible fungi [3]. Its procurement as a specialty fermentation product supports research in natural product herbicide discovery, fungal developmental biology, and azaphilone structure-activity relationship studies.

Why Lunatoic Acid A Is Irreplaceable


Substitution of lunatoic acid A with other azaphilones or phytotoxic natural products is not scientifically valid due to its unique stereochemical configuration and its specific, concentration-dependent morphogenic activity. Lunatoic acid B, a closely related metabolite, differs only in its antipodal stereochemistry at C-7, yet this subtle alteration profoundly impacts biological function [1]. Furthermore, while other compounds like 5Z-7-oxozeaenol and zeaenol exhibit phytotoxicity, lunatoic acid A demonstrates a distinct selectivity profile, with significantly lower inhibition of crop species compared to its weed target [2]. These differentiating characteristics are not captured by generic compound class descriptions and necessitate the procurement of the specific, fully characterized (7S,2′S,4′S) isomer for reproducible and interpretable experimental outcomes.

Lunatoic Acid A – Comparative Evidence


Strain-Selective Growth Inhibition Profile

In a direct comparative phytotoxicity assay against the radicle growth of Amaranthus retroflexus L., lunatoic acid A demonstrated an IC50 of 4.51 μg/mL, which is more potent than 5Z-7-oxozeaenol (IC50 = 4.80 μg/mL) and zeaenol (IC50 = 8.16 μg/mL). The positive control, 2,4-dichlorophenoxyacetic acid, exhibited an IC50 of 1.95 μg/mL [1].

Phytotoxicity Herbicide Discovery Natural Product

Phytotoxic Potency Against Amaranthus retroflexus

At a concentration of 100 μg/mL, lunatoic acid A showed selective phytotoxic activity, with inhibition rates of less than 22% against five crop species: Brassica rapa L., Sorghum durra, Brassica campestris L., Capsicum annuum, and Raphanus sativus L. [1]. This is in contrast to its potent activity against the weed A. retroflexus (IC50 = 4.51 μg/mL), indicating a favorable selectivity window.

Selective Herbicide Crop Safety Weed Management

Crop Safety and Selective Phytotoxicity

Lunatoic acid A, isolated as an aversion factor from Cochliobolus lunata strain IFO 5997, inhibited the growth of eight other C. lunata strains at concentrations of 3-12 ppm. Notably, the suppressed mycelia produced chlamydospore-like cells, which were viable and reverted to normal growth upon transfer to fresh medium [1]. Lunatoic acid B, a closely related metabolite with antipodal stereochemistry at C-7, did not exhibit the same morphogenic activity, highlighting the stereochemical specificity of this effect [2].

Fungal Morphogenesis Chlamydospore Induction Aversion Factor

Lunatoic Acid A – Key Applications


Intraspecific Antagonism and Chemical Communication

The combination of potent phytotoxicity against A. retroflexus (IC50 4.51 μg/mL) and minimal inhibition of five crop species at 100 μg/mL positions lunatoic acid A as a promising scaffold for developing selective bioherbicides. Researchers can leverage this selectivity profile to design derivatives with enhanced weed-specific activity while maintaining crop safety [1].

Natural Herbicide Lead Discovery

Lunatoic acid A's ability to induce chlamydospore-like cell formation in susceptible fungal strains at 3-12 ppm, combined with its stereospecificity (lunatoic acid B is inactive), makes it an invaluable chemical probe for dissecting the molecular mechanisms of fungal developmental switching, stress response, and strain-specific aversion phenomena [1][2].

Azaphilone Biosynthesis and Chemoenzymatic Synthesis Platform

The well-defined absolute stereochemistry (7S,2′S,4′S) and the availability of the antipodal lunatoic acid B provide a unique pair for SAR investigations into the stereochemical determinants of azaphilone biological activity, particularly in the context of phytotoxicity and morphogenic signaling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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